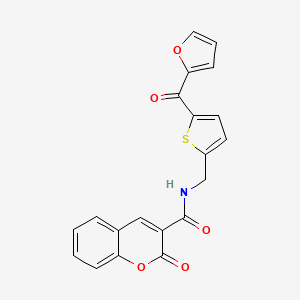

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

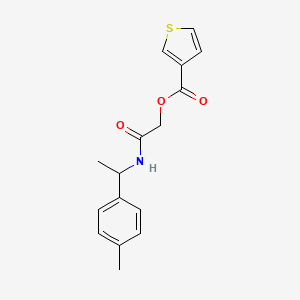

“1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene” is a chemical compound with the molecular formula C9H10FNO5S and a molecular weight of 263.24 . It is intended for research use only.

Synthesis Analysis

Sulfonyl fluorides, like “this compound”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .科学的研究の応用

Proton Exchange Membranes for Fuel Cells

Research by Kim, Park, and Lee (2020) in the International Journal of Hydrogen Energy details the synthesis of fluorinated sulfonated poly(arylene ether) copolymers for use as proton exchange membranes (PEMs) in fuel cells. These membranes exhibit excellent chemical, mechanical, thermal, and electrochemical stability, outperforming commercial options like Nafion 212® in cell performance under increased current density. The copolymers' semi-crystalline structure contributes to their superior performance, making them viable alternatives for PEM applications in fuel cells Kim, Park, & Lee, 2020.

Green Fluorophores for Imaging Applications

Beppu, Tomiguchi, Masuhara, Pu, and Katagiri (2015) developed a novel green fluorophore based on benzene, specifically 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrating high fluorescence emission and photostability. This architecture offers a significant departure from traditional π-conjugated systems, providing a solvent- and pH-independent fluorescence with large Stokes shifts. Such fluorophores are critical for imaging applications and displays, highlighting the potential of benzene derivatives in advanced luminescent materials Beppu et al., 2015.

Electrophilic Fluorination of Aromatic Compounds

Research by Ip, Arthur, Winans, and Appelman (1981) in the Journal of the American Chemical Society explores the reactivity of the fluoroxysulfate ion with aromatic compounds. Their findings elucidate the substitution mechanisms and product distributions arising from electrophilic attacks and potential free-radical side reactions. This work lays the foundation for understanding the interactions between fluoroxysulfate ions and aromatic structures, offering insights into electrophilic fluorination processes that are fundamental in organic synthesis Ip et al., 1981.

Synthesis of Optically Active 1-Fluoroalkyl Benzenes

Fritz-Langhals (1994) outlined a synthesis method for optically active 1-fluoroalkyl benzenes, emphasizing the transformation of 1-hydroxyalkyl benzenes into their corresponding methanesulfonates and subsequently into fluorinated derivatives using cesium fluoride. This process illustrates the utility of fluorinated benzene derivatives in creating optically active compounds, which are valuable in various chemical and pharmaceutical applications Fritz-Langhals, 1994.

特性

IUPAC Name |

1-fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO5S/c10-17(14,15)16-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADLRYAHILDXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)

![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)

![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)